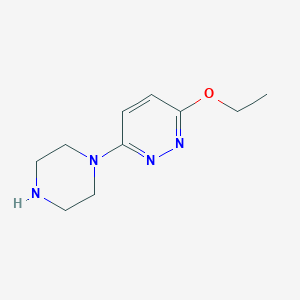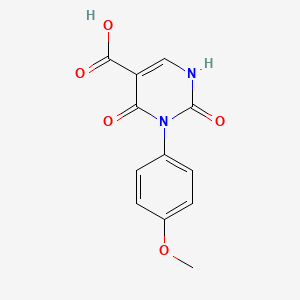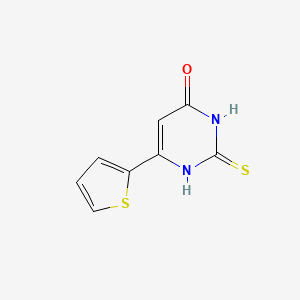![molecular formula C10H11N3O3 B1387542 5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-95-6](/img/structure/B1387542.png)
5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
“5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of NaOMe/MeOH, and guanidine .Molecular Structure Analysis
The molecular structure of “5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex one, with a fusion of a pyridine and a pyrimidine ring . This structure is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s , for drug discovery probably due to their resemblance with DNA bases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include condensation, cyclization, elimination, and methylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” include a molecular weight of 483.23, a density of 1.94±0.1 g/cm3 (Predicted), and a boiling point of 518.2±60.0 °C (Predicted) .Aplicaciones Científicas De Investigación
Anticancer Applications
The pyrido[2,3-d]pyrimidine scaffold has shown promise in anticancer therapy. It targets various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. These compounds can interfere with cancer cell signaling, leading to inhibited growth and proliferation of malignant cells .
Antibacterial Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine possess antibacterial activities. They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .
CNS Depressive Effects
Compounds based on the pyrido[2,3-d]pyrimidine structure have been found to exhibit central nervous system (CNS) depressive effects. This could be harnessed in the development of sedatives or medications for the treatment of anxiety and other CNS disorders .
Anticonvulsant Potential
The anticonvulsant activity of pyrido[2,3-d]pyrimidine derivatives makes them candidates for the development of new treatments for epilepsy and other seizure-related conditions. Their mechanism of action may involve modulation of neurotransmitter release or ion channel function .
Antipyretic Effects
Pyrido[2,3-d]pyrimidine compounds have also demonstrated antipyretic (fever-reducing) properties. This suggests potential applications in the management of fever, particularly in cases where traditional antipyretics are not effective or contraindicated .
Enzyme Inhibition
These compounds have been studied for their ability to inhibit various enzymes that are crucial in disease processes. For example, they can inhibit dihydrofolate reductase, which is a target for certain types of chemotherapy .
Signal Transduction Modulation
Pyrido[2,3-d]pyrimidine derivatives can modulate signal transduction pathways, which are vital for cellular communication and function. This property can be utilized in the treatment of diseases where signal transduction is altered, such as cancer and autoimmune diseases .
Kinase Inhibition
Kinases are enzymes that play a key role in the regulation of cell functions. Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit kinases, which could lead to the development of new therapies for diseases that involve dysregulated kinase activity, such as cancer and inflammatory conditions .
Direcciones Futuras
Pyrido[2,3-d]pyrimidines have been the subject of increasing research interest due to their potential in drug discovery . The number of references containing compounds of this structure have increased almost exponentially in the last 10 years . Future research may focus on optimizing these compounds for specific therapeutic applications .
Propiedades
IUPAC Name |
5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-11-8-6(7(5)16-3)9(14)12-10(15)13(8)2/h4H,1-3H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIYHHZHDYFZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide](/img/structure/B1387464.png)

![5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1387466.png)
![[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1387468.png)

![5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1387473.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1387474.png)


![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)
![5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1387480.png)
